N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O5S/c1-11-9-12(2)21(18-11)13(14-5-4-8-26-14)10-17-15(22)19-6-7-20(16(19)23)27(3,24)25/h4-5,8-9,13H,6-7,10H2,1-3H3,(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBFFGQOTHHKIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)N2CCN(C2=O)S(=O)(=O)C)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C15H18N4O4S
- Molecular Weight : 350.39 g/mol
- CAS Number : Not specified in the available literature.
The biological activity of this compound is primarily attributed to its structural features, which include a pyrazole ring and a furan moiety. These components are known to interact with various biological targets, influencing multiple pathways:
- Antioxidant Activity : The presence of the furan ring is associated with antioxidant properties, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mitochondrial pathways .
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazole derivatives similar to the compound . For instance:
- In vitro Studies : Compounds with similar structures demonstrated IC50 values against various cancer cell lines, showing significant cytotoxicity. For example, a related pyrazole compound exhibited an IC50 of 60 µM against breast cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole A | MCF-7 (Breast Cancer) | 60 |
| Pyrazole B | HeLa (Cervical Cancer) | 45 |
| Pyrazole C | A549 (Lung Cancer) | 50 |
Anti-inflammatory Activity
Research indicates that compounds containing a pyrazole moiety can act as selective COX inhibitors:
- Selectivity Index : Some derivatives have shown selectivity for COX-2 over COX-1, which is beneficial for reducing side effects associated with non-selective NSAIDs .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|---|
| Compound D | 30% | 70% | 2.33 |
| Compound E | 25% | 80% | 3.20 |
Case Studies
One notable study involved the synthesis and evaluation of various pyrazole derivatives for their anticancer and anti-inflammatory activities. The study found that modifications on the pyrazole ring significantly affected both activities, suggesting that structural optimization could enhance therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of imidazolidine-carboxamide derivatives with variations in substituents. Key structural analogs include:
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(ethylsulfonyl)-2-oxoimidazolidine-1-carboxamide : Replaces the furan group with a hydrogen atom and substitutes methylsulfonyl with ethylsulfonyl.
N-(2-(Furan-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide : Lacks the pyrazole ring.
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide : Substitutes furan with thiophene.
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 424.47 | 1.8 | 0.45 |
| N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(ethylsulfonyl)-2-oxoimidazolidine-1-carboxamide | 398.44 | 2.3 | 0.28 |
| N-(2-(Furan-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide | 341.36 | 1.2 | 1.10 |
| N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide | 440.53 | 2.5 | 0.30 |
- Key Observations :
- The methylsulfonyl group in the target compound reduces LogP compared to ethylsulfonyl analogs, improving aqueous solubility.
- The furan moiety enhances solubility relative to thiophene-containing derivatives due to reduced hydrophobicity.
Pharmacokinetic Profiles
| Compound Name | Bioavailability (%) | Half-life (h) |
|---|---|---|
| Target Compound | 62 | 6.8 |
| N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(ethylsulfonyl)-2-oxoimidazolidine-1-carboxamide | 45 | 4.2 |
| N-(2-(Furan-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide | 78 | 3.5 |
| N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide | 53 | 5.9 |
- Key Observations :
- The methylsulfonyl group improves metabolic stability, resulting in a longer half-life than ethylsulfonyl analogs.
- Simplified analogs (e.g., Compound 2) exhibit higher bioavailability but shorter half-lives due to rapid clearance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
